ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound features a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a benzamido group at position 2. The benzamido moiety is further modified with a 3,5-dimethylpiperidin-1-ylsulfonyl group, introducing both sulfonyl and bicyclic amine functionalities.
Properties
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S2/c1-4-31-24(28)21-19-6-5-7-20(19)32-23(21)25-22(27)17-8-10-18(11-9-17)33(29,30)26-13-15(2)12-16(3)14-26/h8-11,15-16H,4-7,12-14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJJCUQEBXYEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclopentathiophene core, which is known for its biological activity. The presence of the piperidine sulfonamide moiety enhances its pharmacological profile. The molecular formula can be represented as follows:
Antitumor Properties
Recent studies have highlighted the antitumor activity of compounds related to this structure. For instance, derivatives with similar scaffolds have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values ranging from 23.2 to 49.9 μM against breast cancer MCF-7 cells, indicating their potential as apoptosis-inducing agents .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 23.2 | Apoptosis induction |
| Compound B | HepG-2 | 45.0 | Cell cycle arrest |
| Compound C | MCF-7 | 49.9 | Necrosis induction |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects . Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's . The inhibition of AChE leads to increased levels of acetylcholine, thereby enhancing cognitive function.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics but may face challenges in metabolic stability and clearance rates .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that derivatives of the compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cell lines . Flow cytometry analyses confirmed these findings by showing significant changes in DNA content indicative of cell death.
- In Vivo Studies : Animal models have been used to assess the efficacy and safety of compounds structurally similar to this compound. Results indicated a reduction in tumor size and improved survival rates compared to control groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of cyclopenta[b]thiophene derivatives with diverse sulfonamide-linked substituents. Below is a comparative analysis of structurally related compounds, focusing on substituent variations, molecular properties, and inferred biological implications.
Table 1: Structural and Functional Comparison of Cyclopenta[b]thiophene Derivatives
*Estimated based on structural formula. †Calculated using SMILES data from .
Key Observations:
In contrast, the oxadiazole sulfonyl derivative () may exhibit stronger antimicrobial activity due to oxadiazole’s known role in disrupting microbial enzymes . The piperazine-pyrimidine analog () leverages hydrogen-bonding interactions (via pyrimidine) and conformational flexibility (piperazine), making it suitable for kinase inhibition.
The methoxyphenyl sulfonyl group () enhances polarity, favoring anti-inflammatory activity through COX-2 inhibition, a common mechanism for sulfonamide derivatives .
Synthetic Feasibility :
- The pyrido-triazinyl thioether () introduces synthetic complexity due to its fused heterocycle, which may limit scalability. The target compound’s dimethylpiperidine moiety, while bulky, is synthetically accessible via standard sulfonylation protocols.
Research Findings and Trends
- Sulfonamide Diversity : Sulfonyl groups are pivotal in modulating bioactivity. The dimethylpiperidine variant offers a balance between solubility and membrane permeability, whereas smaller substituents (e.g., methoxyphenyl in ) prioritize target specificity .
- Heterocyclic Enhancements : Compounds with fused heterocycles (e.g., oxadiazole in , pyrido-triazine in ) demonstrate broader pharmacological profiles but face challenges in synthetic yield and stability.
- Hydrogen-Bonding Networks: The piperazine-pyrimidine hybrid () exemplifies how hydrogen-bonding motifs (as discussed in ) can enhance receptor affinity, a feature less pronounced in the target compound’s dimethylpiperidine group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what purification challenges arise?
- Methodology : The synthesis involves multi-step reactions, including sulfonylation of the benzamido group and cyclization of the thiophene-carboxylate core. A key step is the introduction of the 3,5-dimethylpiperidin-1-yl sulfonyl moiety, which requires controlled reaction conditions (e.g., anhydrous environment, catalytic bases). Purification challenges include isolating the product from unreacted intermediates, particularly due to the compound’s hydrophobicity. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/dichloromethane mixtures is recommended .
Q. How is the molecular structure confirmed experimentally?
- Methodology : Structural elucidation combines:
- NMR spectroscopy : - and -NMR to confirm substituent integration (e.g., cyclopenta[b]thiophene protons at δ 2.5–3.5 ppm, sulfonyl group at δ 3.8–4.2 ppm).
- X-ray crystallography : For definitive confirmation of stereochemistry and bond angles, as demonstrated for analogous thioureido-thiophene derivatives .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS expected m/z ~530–540 for [M+H]).
Advanced Research Questions
Q. What strategies enhance the biological activity of this compound through structural modifications?
- Methodology :
- SAR Studies : Modify the sulfonylpiperidine moiety (e.g., replacing 3,5-dimethyl groups with bulkier substituents to improve target binding) or the benzamido linker (e.g., introducing electron-withdrawing groups to stabilize the sulfonyl bond).
- In silico docking : Use molecular modeling tools (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets).
- Comparative analysis : Benchmark against structurally similar compounds (e.g., ethyl 2-(4-nitrobenzamido) derivatives) to assess activity trends .
Q. How can contradictions in biological activity data across assays be resolved?
- Methodology :
- Assay standardization : Control variables such as solvent (DMSO concentration ≤1%), cell line viability (e.g., HEK293 vs. HeLa), and incubation time.
- Dose-response validation : Perform IC/EC curves in triplicate to ensure reproducibility.
- Mechanistic studies : Use fluorescence polarization or SPR to directly measure target binding affinity, reducing reliance on indirect activity readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
